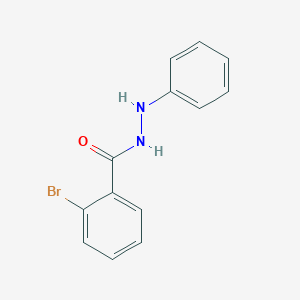
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.4 g/mol. BDPA has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of reactive oxygen species and the modulation of intracellular signaling pathways. It has also been shown to bind to amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide has been shown to have antioxidant properties and to protect cells against oxidative stress. It has also been shown to have anti-inflammatory effects and to modulate immune responses. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide has several advantages for laboratory experiments, including its stability, solubility, and fluorescent properties. However, its high cost and limited availability may limit its use in some experiments. In addition, its potential toxicity and side effects must be carefully evaluated before use in animal or human studies.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide's potential use as a therapeutic agent for neurodegenerative disorders and cancer. Further studies are also needed to elucidate its mechanism of action and to evaluate its safety and efficacy in animal and human studies.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide can be synthesized through several methods, including the condensation of 3,3-diphenylpropanoic acid with 1,3-benzodioxole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3,3-diphenylpropanoic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The purity and yield of N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it has been used as a chiral selector in chromatographic separation of enantiomers. In biology, it has been used as a fluorescent probe for the detection of nitric oxide and other reactive oxygen species. In medicine, it has been studied for its potential use as an antitumor agent and as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-22(23-18-11-12-20-21(13-18)26-15-25-20)14-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFPBVMMGXWEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)






![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)

![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)